molecular formula C7H6FIO B1343354 (4-Fluoro-3-iodophenyl)methanol CAS No. 227609-87-2

(4-Fluoro-3-iodophenyl)methanol

Cat. No. B1343354
M. Wt: 252.02 g/mol
InChI Key: KUENOVPEGWQHMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenyl compounds involves various chemical reactions. For instance, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone is reported through a reaction involving a precursor compound mixed with dry ethanol and orthophosphoric acid, followed by heating and purification steps . Another compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, is synthesized by treating a triazole-containing epoxy compound with sodium methoxide . These methods highlight the versatility of synthetic approaches for fluorophenyl-containing compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography. For example, a yellow block-shaped crystal of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was analyzed using a Bruker X8 Proteum diffractometer . The crystal structure of another compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, reveals dihedral angles between the triazole ring and two benzene rings, indicating the spatial arrangement of the molecule .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "(4-Fluoro-3-iodophenyl)methanol" itself. However, they do discuss the interactions and reactivity of similar compounds. For instance, weak interactions such as hydrogen bonds and C-F···π interactions are observed in compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol . These interactions are crucial for understanding the reactivity and potential applications of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds are studied using various techniques. The refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures were measured, and parameters such as molar refraction, polarizability constant, and internal pressure were calculated . These properties are indicative of the compound's behavior in different environments. Theoretical studies using density functional theory (DFT) provide insights into the electronic structure and active sites of molecules like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol .

Scientific Research Applications

Interaction with Alcohols and Fluorophenylacetylenes

A study investigated the interaction between alcohols and fluorophenylacetylenes, including 4-fluorophenylacetylene. Using infrared-optical double resonance spectroscopy, researchers found that methanol forms a cyclic complex with fluorophenylacetylenes, indicating the potential of (4-Fluoro-3-iodophenyl)methanol in complex formation and hydrogen bonding behavior (Maity, Maity, & Patwari, 2011).

Synthesis via Palladium-Catalyzed Halogenation

Another research explored the synthesis of multi-substituted arenes using palladium-catalyzed C-H halogenation. The study highlights the utility of (4-Fluoro-3-iodophenyl)methanol in such synthesis, offering advantages like higher yields and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).

Radiosynthesis and In Vivo Evaluation

A paper detailed the synthesis, radiosynthesis, and in vivo evaluation of a compound related to (4-Fluoro-3-iodophenyl)methanol. The compound showed promising results for visualization of specific receptors in brain imaging, highlighting the potential of (4-Fluoro-3-iodophenyl)methanol in medical imaging and diagnostics (Blanckaert et al., 2005).

Theoretical Studies and Molecular Interactions

A theoretical study using Density Functional Theory was conducted on a compound similar to (4-Fluoro-3-iodophenyl)methanol. The study provides insights into the molecular interactions and active sites of such molecules, which can be crucial for understanding their reactivity and potential applications (Trivedi, 2017).

Novel Syntheses and Rearrangements

Research on novel syntheses and rearrangements involving fluorinated compounds, including those similar to (4-Fluoro-3-iodophenyl)methanol, was conducted. This research is significant for the development of new synthetic pathways and the creation of diverse fluorinated compounds (Krow et al., 2004).

Safety And Hazards

Safety data sheets suggest avoiding dust formation and contact with skin and eyes when handling "(4-Fluoro-3-iodophenyl)methanol" . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(4-fluoro-3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUENOVPEGWQHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634494
Record name (4-Fluoro-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-iodophenyl)methanol

CAS RN

227609-87-2
Record name 4-Fluoro-3-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227609-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluoro-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluoro-3-iodophenyl)methanol
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Synthesis routes and methods I

Procedure details

The product from Example 30A (7.0 g, 50 mmol) in water (100 mL) at 0° C. was treated slowly with concentrated sulfuric acid (30 mL) at a rate to maintain the temperature below 10° C. and then treated dropwise with an aqueous solution of sodium nitrite (3.45 g, 50 mmol). This solution was then added to a solution of potassium iodide (8.13 g, 50 mmol) in water (15 mL), heated to 60° C. for 2 hours, cooled and extracted with methylene chloride. The methylene chloride layer was washed with 10% sodium hydroxide, washed with 1M sodium thiosulfate, washed with 10% hydrochloric acid, washed with aqueous sodium bicarbonate, dried (sodium sulfate), filtered, and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate/hexane 7:3) to provide 6.4 g of the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
8.13 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The product from Example 12A (7.0 g, 50 mmol) in water (100 mL) at 0° C. was treated slowly with concentrated sulfuric acid (30 mL) at a rate to maintain the temperature below 10° C. and then treated dropwise with an aqueous solution of sodium nitrite (3.45 g, 50 mmol). This solution was then added to a solution of potassium iodide (8.13 g, 50 mmol) in water (15 mL), heated at 60° C. for 2 hours, cooled and extracted with methylene chloride. The methylene chloride layer was washed with 10% sodium hydroxide, washed with 1 M sodium thiosulfate, washed with 10% hydrochloric acid, washed with aqueous sodium bicarbonate, dried (sodium sulfate), filtered and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate/hexane 7:3) to provide 6.4 g of the title compound. 1H NMR (300 MHz, CDCl3) δ 1.69 (t, 1H), 4.66 (d, 2H), 7.05 (t, 1H), 7.60 (d, 1H), 7.78 (dd, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
8.13 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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